Methyl 2-[(cyanomethyl)sulfonyl]benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(cyanomethylsulfonyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c1-15-10(12)8-4-2-3-5-9(8)16(13,14)7-6-11/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBCUUXSBJVYLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348480 | |
| Record name | methyl 2-[(cyanomethyl)sulfonyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-52-7 | |
| Record name | methyl 2-[(cyanomethyl)sulfonyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2 Cyanomethyl Sulfonyl Benzoate and Analogous Structures
Strategies for the Construction of the Benzoate (B1203000) Ester Backbone
The formation of the methyl benzoate core is a fundamental step in the synthesis of the target molecule. This can be achieved through direct esterification of a corresponding benzoic acid derivative or by functionalizing a pre-existing methyl benzoate molecule.
Esterification Pathways to Methyl Benzoate Derivatives
Esterification is a widely employed and fundamental reaction in organic chemistry for the formation of esters. In the context of synthesizing methyl benzoate derivatives, the most common approach is the Fischer esterification of benzoic acid with methanol (B129727). This acid-catalyzed reaction is an equilibrium process, and various strategies are utilized to drive the reaction towards the formation of the desired ester product.
Commonly, a strong acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid is used. The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by a nucleophilic attack from the methanol. To shift the equilibrium to the product side, an excess of the alcohol (methanol) is often used, or the water formed during the reaction is removed, for instance, by azeotropic distillation with a suitable solvent.
Alternative catalysts have also been developed to promote the esterification of benzoic acid. For instance, tin(II) compounds have been shown to be effective catalysts for the preparation of benzoic esters. Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields in the acid-catalyzed esterification of benzoic acid with alcohols like ethanol.
| Catalyst Type | Example Catalyst | Key Features |
| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Commonly used, requires excess alcohol or water removal to drive equilibrium. |
| Brønsted Acid | p-Toluenesulfonic acid (pTSA) | Solid catalyst, often used in non-aqueous conditions. |
| Lewis Acid | Tin(II) compounds | Effective for esterification with various alcohols. |
| Heterogeneous | Ion Exchange Resins | Can be easily separated from the reaction mixture, facilitating purification. |
Functionalization of the Aromatic Ring via Electrophilic or Nucleophilic Aromatic Substitution
Functionalization of the benzene (B151609) ring of a pre-formed methyl benzoate molecule is another key strategy. This can be achieved through either electrophilic or nucleophilic aromatic substitution, depending on the desired substituent and its position on the ring.
Electrophilic Aromatic Substitution:
The ester group (-COOCH₃) of methyl benzoate is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. This deactivation means that harsher reaction conditions are often required compared to the substitution of activated rings like phenol or aniline. The ester group is a meta-director, meaning that incoming electrophiles will predominantly add to the carbon atom at the meta-position relative to the ester.
A classic example of this is the nitration of methyl benzoate. The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). This electrophile is then attacked by the pi-electrons of the benzene ring, leading to the formation of methyl 3-nitrobenzoate as the major product.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) on a methyl benzoate ring is less common and generally requires the presence of strong electron-withdrawing groups ortho or para to a leaving group (such as a halogen). While methyl benzoate itself is not highly susceptible to SNAr, derivatives of methyl benzoate containing suitably positioned leaving groups can undergo this type of reaction. For instance, a halogenated methyl benzoate with a nitro group in the ortho or para position can react with nucleophiles to displace the halide.
Methods for Incorporating the Sulfonyl Moiety into Methyl 2-[(cyanomethyl)sulfonyl]benzoate
The introduction of the sulfonyl group is a critical step in the synthesis of the target molecule. This can be accomplished through several methods, including the oxidation of a thioether precursor, direct sulfonylation of the aromatic ring, or through modern catalytic approaches.
Oxidation of Precursor Sulfanyl (Thioether) Derivatives
One of the most common and reliable methods for the formation of a sulfonyl group is the oxidation of a corresponding sulfanyl (thioether) derivative. In the context of synthesizing this compound, this would involve the initial synthesis of a thioether precursor, methyl 2-[(cyanomethyl)thio]benzoate. This precursor could plausibly be synthesized via a nucleophilic substitution reaction between methyl 2-mercaptobenzoate and a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile.
Once the thioether is obtained, it can be oxidized to the sulfone. A variety of oxidizing agents can be employed for this transformation. Hydrogen peroxide is a common and environmentally friendly oxidant, often used in the presence of a catalyst. Other reagents such as meta-chloroperoxybenzoic acid (m-CPBA) and potassium permanganate (KMnO₄) are also effective. Careful control of the reaction conditions, particularly the stoichiometry of the oxidizing agent, is crucial to avoid over-oxidation or the formation of undesired byproducts. For example, using one equivalent of the oxidant can often lead to the formation of the corresponding sulfoxide (B87167), while two or more equivalents will typically yield the desired sulfone.
| Oxidizing Agent | Typical Conditions |
| Hydrogen Peroxide (H₂O₂) | Often used with a catalyst such as acetic acid or a metal complex. |
| meta-Chloroperoxybenzoic acid (m-CPBA) | A common and effective reagent for this transformation. |
| Potassium Permanganate (KMnO₄) | A strong oxidizing agent that needs to be used under controlled conditions. |
| Peracetic acid | Can be generated in situ from hydrogen peroxide and acetic acid. |
Sulfonylation Reactions on Activated Aromatic Systems
Direct sulfonylation of an aromatic ring involves an electrophilic aromatic substitution reaction where a sulfonyl group is introduced. This is typically achieved using a sulfonyl halide (e.g., R-SO₂Cl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This is known as a Friedel-Crafts sulfonylation.
However, direct sulfonylation of a deactivated ring like methyl benzoate can be challenging. The electron-withdrawing nature of the ester group makes the ring less nucleophilic and thus less reactive towards the electrophilic sulfonylating agent. Therefore, this method is generally more applicable to activated aromatic systems. For the synthesis of the target compound, this would likely involve starting with a different aromatic precursor that is more amenable to sulfonylation, followed by subsequent modifications to introduce the ester and cyanomethyl groups.
Catalytic Approaches for Sulfonyl Group Formation
Modern synthetic chemistry has seen the development of various catalytic methods for the formation of sulfonyl groups, which can offer milder reaction conditions and improved functional group tolerance compared to traditional methods.
Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for C-S and C-SO₂ bond formation. For example, palladium-catalyzed reactions can be used to couple aryl halides or triflates with sources of sulfur dioxide or sulfinate salts to form sulfones. Similarly, copper-catalyzed reactions have also been developed for the synthesis of diaryl sulfones.
Ruthenium(II) complexes have been shown to catalyze the insertion of sulfur dioxide into aryl boronic acids, with the resulting sulfinate intermediate being trapped by an electrophile to form the sulfone. These catalytic methods provide alternative routes for the construction of the sulfonyl moiety and can be particularly useful when dealing with complex molecules or sensitive functional groups.
| Catalytic System | Description |
| Palladium-catalyzed coupling | Couples aryl halides/triflates with a sulfur source (e.g., SO₂, sulfinate salts). |
| Copper-catalyzed coupling | Used for the synthesis of diaryl sulfones from aryl halides and sulfinate salts. |
| Ruthenium(II)-catalyzed sulfination | Involves the insertion of SO₂ into aryl boronic acids, followed by reaction with an electrophile. |
Approaches to Introduce the Cyanomethyl Group
The introduction of a cyanomethyl (-CH₂CN) moiety is a critical transformation in organic synthesis, as the resulting nitrile can be converted into other valuable functional groups like carboxylic acids and amines. encyclopedia.pub Several distinct methodologies have been developed to achieve this transformation.
Cyanomethylation reactions directly install the cyanomethyl group onto a substrate. These processes can be broadly categorized into metal-catalyzed and radical-mediated pathways, both of which offer unique advantages.
Metal-Catalyzed Cyanomethylation: Transition metals such as copper (Cu), iron (Fe), and nickel (Ni) are widely employed to catalyze cyanomethylation reactions. encyclopedia.pub These methods often involve the coordination of the metal to the nitrile, followed by reaction with a substrate.
Copper-Catalyzed Reactions: Copper catalysts, such as Cu(OAc)₂ and CuBr₂, are effective in promoting the cyanomethylation of various substrates, including imines and N-sulfonyl allylamines. encyclopedia.pub For instance, in the cyanomethylation of imines with acetonitrile (B52724), a proposed mechanism involves the coordination of the acetonitrile's cyano group to the copper catalyst. This complex then reacts with the imine, leading to the formation of the desired arylacrylonitrile product after an elimination step. encyclopedia.pub
Nickel-Catalyzed Reactions: Nickel catalysis is also a significant tool for constructing nitrile-containing compounds. Enantioselective cyanomethylation reactions have been developed using Ni(II) catalysts, enabling the formation of chiral products. encyclopedia.pub
Radical-Mediated Processes: Metal-free cyanomethylation offers an alternative that avoids potential contamination of the final product with trace metals. encyclopedia.pub These reactions typically proceed via a radical mechanism, often initiated by an oxidant. A common approach uses tert-butyl benzoperoxoate (TBPB) as an oxidant and acetonitrile as both the reactant and solvent. encyclopedia.pub
The mechanism is initiated by the thermal homolytic cleavage of TBPB, which generates benzoate and tert-butoxy radicals. nih.govnih.gov These highly reactive radicals then abstract a hydrogen atom from acetonitrile (CH₃CN) to form the cyanomethyl radical (•CH₂CN). nih.gov This cyanomethyl radical can then add to a suitable substrate, such as an alkene or an aromatic ring, to form a new carbon-carbon bond. nih.govrsc.org The resulting radical intermediate is then typically oxidized or undergoes further reaction to yield the final cyanomethylated product. encyclopedia.pub This method has been successfully applied to synthesize cyanomethylated coumarins and 8-aminoquinoline amides. encyclopedia.pub
A classic and straightforward method for introducing a cyanomethyl group is through the nucleophilic substitution reaction of a halogenated precursor with a cyanide salt. This approach involves an Sₙ2 (bimolecular nucleophilic substitution) mechanism.
For the synthesis of this compound, a suitable precursor would be methyl 2-[(halomethyl)sulfonyl]benzoate, for example, methyl 2-[(chloromethyl)sulfonyl]benzoate. In this reaction, a cyanide salt such as sodium cyanide (NaCN) or potassium cyanide (KCN) provides the nucleophilic cyanide anion (:C≡N⁻). This anion attacks the electrophilic carbon atom of the chloromethyl group, displacing the chloride ion and forming the desired C-C bond of the cyanomethyl group.
The reaction is typically carried out in a polar aprotic solvent, like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solvate the cation of the cyanide salt while leaving the cyanide anion relatively free to act as a nucleophile. While this method is often efficient, it requires the synthesis of the halogenated precursor and involves the use of highly toxic cyanide salts, necessitating stringent safety precautions. orgsyn.orggoogle.com
The cyanomethyl radical (•CH₂CN) is a key intermediate in many synthetic transformations. thieme.de Its generation can be achieved through several methods, with the most common being hydrogen atom abstraction from acetonitrile.
As detailed in section 2.3.1, radical initiators like TBPB can decompose upon heating to form radicals that abstract a hydrogen from acetonitrile. nih.gov Computational studies have shown that the t-butoxy radical is particularly effective in this hydrogen abstraction step. nih.govnih.gov Another powerful technique is visible-light photoredox catalysis, which allows for the generation of radicals under mild conditions. rsc.org
Once generated, the cyanomethyl radical is a versatile synthetic intermediate. As an electrophilic radical, it can add to electron-rich substrates. rsc.org It readily participates in addition reactions with unsaturated systems like alkenes and alkynes. acs.org For example, a novel methodology for radical cyanomethylation involves the addition of a substrate-derived radical to a specialized vinyl azide reagent, which then undergoes a cascade-fragmentation to deliver the cyanomethyl group to the substrate radical. This approach has been used to cyanomethylate α-carbonyl, alkyl, sulfonyl, and aryl radicals. rsc.org
Convergent and Linear Synthetic Strategies for this compound
Alkylation of the thiol with a haloacetonitrile (e.g., chloroacetonitrile) to form methyl 2-[(cyanomethyl)thio]benzoate.
Oxidation of the resulting sulfide to the corresponding sulfone, this compound.
Fragment A Synthesis: Preparation of a benzoate fragment with a reactive sulfonyl group, such as methyl 2-(chlorosulfonyl)benzoate. This can be synthesized from methyl 2-aminobenzoate or methyl 2-mercaptobenzoate.
Fragment B Synthesis: Generation of a cyanomethyl nucleophile, such as the anion derived from deprotonating acetonitrile with a strong base.
Fragment Coupling: Reaction of the nucleophilic cyanomethyl fragment with the electrophilic sulfonyl chloride fragment to form the final product.
Evaluation of Synthetic Route Efficiency, Yields, and Scalability
The yields for introducing a cyanomethyl group can vary significantly depending on the chosen methodology. Metal-catalyzed and radical-mediated cyanomethylation reactions often provide moderate to good yields across a range of substrates.
| Cyanomethylation Method | Catalyst/Reagent | Substrate Type | Reported Yield Range | Reference |
|---|---|---|---|---|
| Cu-catalyzed Cyanomethylation | Cu(OAc)₂ | Imines | Variable | encyclopedia.pub |
| Cu-catalyzed Aziridination | Cu catalyst / 2,2'-bipyridine | N-sulfonyl allylamines | 43-86% | encyclopedia.pub |
| Metal-Free Radical Cyanomethylation | TBPB / KF | Coumarins | Good | encyclopedia.pub |
| Radical Cyanomethylation via Vinyl Azide | Ru(bpy)₃Cl₂ or fac-Ir(ppy)₃ | α-carbonyl alkyl bromides | High (e.g., 88%) | rsc.org |
Nucleophilic substitution with cyanide salts is generally a high-yielding reaction, but its efficiency is dependent on the successful prior synthesis of the halogenated precursor.
Scalability is a critical consideration for industrial production.
Reagent and Safety: The scalability of routes involving highly toxic reagents like KCN or HCN is challenging due to the need for specialized handling procedures and waste disposal. orgsyn.orggoogle.com Similarly, radical reactions using peroxides require careful temperature control to prevent runaway reactions.
Process Optimization: For large-scale synthesis, continuous manufacturing processes can offer significant advantages over batch processes in terms of safety, control, and spacetime yield. mdpi.com For instance, the continuous production of aryl sulfonyl chlorides, potential precursors for the target molecule, has been shown to nearly double the spacetime yield compared to optimized batch procedures. mdpi.com This approach allows for better management of exothermic events and controlled handling of toxic byproducts. mdpi.com
Chemical Reactivity and Transformation Pathways of Methyl 2 Cyanomethyl Sulfonyl Benzoate
Reactions and Derivatizations of the Cyanomethyl Group
The cyanomethyl group (–CH₂CN) is a versatile functional group that can undergo a variety of chemical transformations.
Hydrolysis of the Nitrile to Carboxylic Acids and Amides
The nitrile functionality (–C≡N) within the cyanomethyl group can be hydrolyzed under both acidic and basic conditions to yield either carboxylic acids or amides. organicchemistrytutor.com The reaction typically proceeds in two stages, initially forming an amide, which can then be further hydrolyzed to a carboxylic acid. libretexts.org
Under acidic conditions, the nitrile is typically heated with a dilute acid, such as hydrochloric acid. libretexts.org This process protonates the nitrogen atom, rendering the carbon atom more susceptible to nucleophilic attack by water. organicchemistrytutor.comyoutube.com The reaction generally proceeds to the carboxylic acid. organicchemistrytutor.comlibretexts.org
Basic hydrolysis involves heating the nitrile with an alkali solution, like sodium hydroxide (B78521). libretexts.org Under milder conditions, the reaction can be stopped at the amide stage. organicchemistrytutor.com However, more vigorous conditions, such as higher temperatures and prolonged reaction times, will lead to the formation of the corresponding carboxylate salt. organicchemistrytutor.comlibretexts.org
Table 1: Hydrolysis Products of Nitriles
| Conditions | Intermediate Product | Final Product |
|---|---|---|
| Acidic (e.g., H₃O⁺, heat) | Amide | Carboxylic Acid |
Reduction of the Nitrile to Amines
The nitrile group can be reduced to a primary amine (–CH₂NH₂) using strong reducing agents. libretexts.org A common method involves the use of lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether, followed by an acidic workup. libretexts.orglibretexts.org The reaction proceeds via nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. unizin.orglibretexts.org
Alternatively, catalytic hydrogenation can be employed. This method uses hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, typically at elevated temperatures and pressures. libretexts.org Other reducing systems, like diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride (B1222165), have also been shown to be effective in reducing a variety of nitriles to primary amines in high yields. organic-chemistry.org
Table 2: Common Reagents for Nitrile Reduction
| Reagent(s) | Product |
|---|---|
| 1. LiAlH₄, ether; 2. H₃O⁺ | Primary Amine |
| H₂, Pd/C (or Pt, Ni) | Primary Amine |
Nucleophilic Additions to the Nitrile Functionality
The carbon atom of the nitrile group is electrophilic and can be attacked by various nucleophiles. unizin.org Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can add to the nitrile to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org The initial addition of the organometallic reagent forms a stable imine anion, which prevents further addition. libretexts.org
α-Functionalization at the Methylene (B1212753) Carbon Adjacent to the Nitrile
The methylene group (–CH₂–) adjacent to the nitrile is activated due to the electron-withdrawing nature of the cyano group, making the α-protons acidic. acs.org This allows for deprotonation by a strong base to form a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of different functional groups at the α-position. nih.gov This process, known as α-functionalization, is a powerful tool for carbon-carbon bond formation. organic-chemistry.org For example, the reaction of the carbanion with alkyl halides can lead to α-alkylation. nih.gov
Reactivity Profile of the Sulfonyl Moiety
The sulfonyl group (–SO₂–) significantly influences the reactivity of the entire molecule.
Electron-Withdrawing Effects on the Aromatic Ring and Adjacent Methylene Group
The sulfonyl group is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms and the potential for resonance stabilization of negative charge. rsc.orgresearchgate.netreddit.com This strong electron-withdrawing nature has profound effects on both the attached aromatic ring and the adjacent methylene group.
Effect on the Aromatic Ring: The sulfonyl group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution by withdrawing electron density from the π-system. quora.com This makes reactions like nitration or halogenation more difficult to achieve compared to an unsubstituted benzene ring. The electron-withdrawing effect is primarily inductive, but resonance effects can also play a role. researchgate.net
Effect on the Adjacent Methylene Group: The sulfonyl group increases the acidity of the protons on the adjacent methylene group (the one between the sulfonyl and cyano groups). The electron-withdrawing power of both the sulfonyl and the cyano groups stabilizes the resulting carbanion formed upon deprotonation. researchgate.net This enhanced acidity makes this methylene group a prime site for reactions involving base-mediated deprotonation followed by reaction with an electrophile.
Potential for Transformations at the Sulfur Center
The sulfur atom in Methyl 2-[(cyanomethyl)sulfonyl]benzoate exists in its highest oxidation state (+6) as part of a sulfone group (-SO₂-). This high oxidation state renders the sulfonyl group generally stable and resistant to further oxidation under standard conditions. However, specific, highly potent oxidative reactions have been reported for aromatic sulfones. For instance, the accelerated oxidation of aromatic sulfones bearing strong electron-donating groups to sulfonic acids has been observed in microdroplets, suggesting that under specialized conditions, the sulfur center could be further oxidized. acs.org
Conversely, reduction of the sulfonyl group is a more synthetically accessible transformation. While sulfones are stable to many reducing agents, strong reagents can effect their reduction. The reduction of arylsulfonyl compounds can lead to various products depending on the reagents and conditions employed.
Reduction to Sulfides: Potent reducing agents like lithium aluminum hydride (LiAlH₄) can reduce sulfones to their corresponding sulfides. google.com However, in the case of this compound, this would likely be non-selective, with the ester and nitrile groups also being reduced. Diisobutylaluminum hydride (DIBAL-H) is another reagent known to reduce sulfones to sulfides. google.com
Reductive Cleavage (Desulfonation): The C-S bond of aryl sulfones can be cleaved under certain catalytic conditions, effectively removing the sulfonyl group. Cobalt-catalyzed reductions using alkylmagnesium reagents, for example, can convert aryl sulfones to the corresponding arenes. researchgate.net This desulfonation pathway highlights the sulfonyl group's utility as a removable activating or directing group in organic synthesis. researchgate.netrsc.org
The reactivity of the sulfur center is significantly influenced by the electronic properties of the aromatic ring and the adjacent cyanomethyl group. The electron-withdrawing nature of the ortho-ester group can impact the stability and reactivity of the C-S bond. researchgate.netnih.gov
Transformations Involving the Methyl Ester Functional Group
The methyl ester group is a key site for nucleophilic acyl substitution and reduction reactions.
Transesterification is a fundamental reaction of esters, converting one ester into another by reaction with an alcohol in the presence of an acid or base catalyst. For this compound, this process would involve reacting the methyl ester with a different alcohol (R'-OH) to produce a new ester and methanol (B129727). ucla.edu This equilibrium-driven reaction is typically pushed toward the product by using an excess of the reactant alcohol. ucla.edu
Various catalysts can be employed for this transformation, including strong acids (like sulfuric acid), alkaline alcoholates (like sodium methoxide), and organometallic compounds such as tetraalkyl titanates or zinc compounds. ucla.edugoogle.com
| Reactant Alcohol | Potential Product | Catalyst Type |
|---|---|---|
| Ethanol | Ethyl 2-[(cyanomethyl)sulfonyl]benzoate | Acid (e.g., H₂SO₄) |
| Isopropanol | Isopropyl 2-[(cyanomethyl)sulfonyl]benzoate | Base (e.g., Sodium Isopropoxide) |
| Benzyl Alcohol | Benzyl 2-[(cyanomethyl)sulfonyl]benzoate | Organometallic (e.g., Titanate) |
| Menthol | Menthyl 2-[(cyanomethyl)sulfonyl]benzoate | Zinc Compound (e.g., Zinc Acetate) google.com |
The methyl ester can be hydrolyzed to its corresponding carboxylic acid, 2-[(cyanomethyl)sulfonyl]benzoic acid, under either acidic or basic conditions.
Basic Hydrolysis (Saponification): This is an irreversible process involving the attack of a hydroxide ion (e.g., from NaOH) on the carbonyl carbon. youtube.com The reaction proceeds through a tetrahedral intermediate, leading to the formation of a carboxylate salt and methanol. Subsequent acidification is required to protonate the carboxylate and yield the final carboxylic acid. quora.com
Acidic Hydrolysis: This is a reversible reaction catalyzed by a strong acid (e.g., H₂SO₄ or HCl). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. quora.com Studies on substituted methyl benzoates show that both steric and electronic factors influence the rate of hydrolysis. psu.edu The presence of a strong electron-withdrawing sulfonyl group at the ortho position is expected to enhance the electrophilicity of the ester's carbonyl carbon, potentially accelerating the rate of hydrolysis. researchgate.net
The methyl ester group can be reduced to a primary alcohol or, under specific conditions, to an aldehyde.
Reduction to Alcohol: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) readily reduce esters to primary alcohols. In this case, the product would be {2-[(cyanomethyl)sulfonyl]phenyl}methanol. However, LiAlH₄ would also reduce the nitrile group. A milder reagent, sodium borohydride (NaBH₄), typically does not reduce esters under standard conditions but can be effective when used in combination with certain solvents like methanol or in the presence of activating agents.
Reduction to Aldehyde: The partial reduction of an ester to an aldehyde is more challenging as aldehydes are more reactive towards reducing agents than esters. This transformation can be achieved using sterically hindered hydride reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures.
Interplay of Functional Groups in the Overall Reactivity of this compound
Electronic Effects: Both the sulfonyl group (-SO₂) and the methyl ester group (-COOCH₃) are powerful electron-withdrawing groups. researchgate.netbrainly.com Their presence deactivates the benzene ring towards electrophilic aromatic substitution, making such reactions more difficult compared to unsubstituted benzene. They act as meta-directing groups, meaning any electrophilic attack would likely occur at the positions meta to both substituents. brainly.com The combined electron-withdrawing effect makes the carbonyl carbon of the ester particularly electrophilic and increases the acidity of the methylene protons.
Acidity of the Methylene Protons: The methylene group (-CH₂-) is positioned between two strong electron-withdrawing groups: the sulfonyl group and the cyano group. This "active methylene" position is characterized by significantly acidic protons. The resulting carbanion, formed upon deprotonation by a suitable base, is stabilized by resonance delocalization of the negative charge onto both the sulfonyl oxygen atoms and the nitrogen atom of the nitrile. This facilitates reactions such as alkylation or acylation at the cyanomethyl carbon. nih.gov
Chemoselectivity in Reduction: The presence of multiple reducible groups (ester, nitrile, sulfone) makes chemoselectivity a critical consideration. The choice of reducing agent determines the reaction's outcome. For instance, borane-tetrahydrofuran (B86392) complex (BH₃·THF) is known to selectively reduce nitriles in the presence of sulfones. google.com Conversely, catalytic hydrogenation using Raney nickel might be employed to reduce the nitrile group chemoselectively in the presence of the ester. researchgate.net
| Reducing Agent | Ester Group | Nitrile Group | Sulfonyl Group |
|---|---|---|---|
| LiAlH₄ | Reduced to Alcohol | Reduced to Amine | Reduced to Sulfide google.com |
| NaBH₄ | No Reaction (typically) | No Reaction | No Reaction |
| BH₃·THF | Reduced to Alcohol | Reduced to Amine google.com | No Reaction google.com |
| DIBAL-H (low temp.) | Reduced to Aldehyde | Reduced to Aldehyde | Reduced to Sulfide google.com |
| Raney Ni / H₂ | No Reaction (typically) | Reduced to Amine researchgate.net | No Reaction |
Detailed Mechanistic Investigations of Key Reaction Pathways
Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification): This reaction follows a nucleophilic acyl substitution pathway.
Nucleophilic Attack: The hydroxide ion (⁻OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.
Formation of Tetrahedral Intermediate: The pi-bond of the carbonyl breaks, and its electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.
Collapse of Intermediate: The intermediate collapses, reforming the carbonyl double bond. This expels the methoxide ion (⁻OCH₃) as the leaving group.
Acidification: An external acid source is added in a separate workup step to protonate the carboxylate anion, yielding the final product, 2-[(cyanomethyl)sulfonyl]benzoic acid. youtube.com
Mechanism of Deprotonation and Alkylation at the Active Methylene Carbon:
Deprotonation: A base (B⁻) removes a proton from the methylene carbon situated between the sulfonyl and cyano groups.
Carbanion Formation: A resonance-stabilized carbanion is formed. The negative charge is delocalized over the α-carbon, the sulfonyl oxygens, and the nitrile nitrogen, which accounts for the enhanced acidity of the C-H bond.
Nucleophilic Attack: This stabilized carbanion then acts as a nucleophile, attacking an electrophile, such as an alkyl halide (R-X), in a typical Sₙ2 reaction to form a new C-C bond.
This reactivity at the cyanomethyl position provides a powerful tool for introducing further complexity and functionality into the molecular structure. nih.gov
Applications of Methyl 2 Cyanomethyl Sulfonyl Benzoate in Advanced Organic Synthesis
Strategic Intermediate in the Multi-Step Synthesis of Complex Organic Molecules
The strategic placement of reactive functional groups renders Methyl 2-[(cyanomethyl)sulfonyl]benzoate a valuable intermediate in the multi-step synthesis of complex organic molecules. The cyanomethyl sulfone moiety, in particular, offers a unique handle for carbon-carbon bond formation and functional group interconversion. While specific total syntheses employing this compound are not extensively documented in publicly available literature, the reactivity of related cyanomethyl sulfones and methyl benzoate (B1203000) derivatives provides a strong indication of its potential applications.
The cyanomethyl group can be deprotonated to form a stabilized carbanion, which can then participate in various nucleophilic addition and substitution reactions. This reactivity is crucial for building molecular complexity. Furthermore, the sulfonyl group can act as a leaving group or be reductively removed, offering further synthetic flexibility. The methyl ester provides a site for modification, such as hydrolysis to the corresponding carboxylic acid or conversion to other functional groups.
The utility of analogous sulfones in complex synthesis is well-established. For instance, sulfones are known to be versatile intermediates in the synthesis of natural products and other complex targets due to their ability to activate adjacent methylene (B1212753) groups for alkylation and to participate in olefination reactions. nih.gov
Precursor for the Construction of Diverse Heterocyclic Scaffolds
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound serves as a promising precursor for the synthesis of a variety of heterocyclic systems, including those containing nitrogen and sulfur. mdpi.comutexas.edu The presence of the electrophilic ester and the nucleophilic potential of the deprotonated cyanomethyl group, combined with the reactivity of the sulfonyl moiety, allows for various cyclization strategies.
For example, the related compound, Methyl 2-(cyanomethyl)benzoate (the thioether analog), has been utilized in base-mediated annulation reactions with conjugated ynones to produce 1-naphthols and xanthones. While the sulfonyl group in this compound modifies the reactivity compared to the thioether, similar cyclization pathways can be envisioned.
The synthesis of nitrogen-containing heterocycles is a significant area of organic chemistry. nih.govfrontiersin.orgnih.gov The nitrile functionality of this compound can be hydrolyzed to an amide or reduced to an amine, which can then undergo intramolecular condensation with the ester group or an external reagent to form various heterocyclic rings. Additionally, the cyanomethyl sulfone moiety can participate in cycloaddition reactions or act as a precursor to other reactive intermediates suitable for heterocycle formation. The synthesis of sulfur-containing heterocycles is another area where this compound could find application, leveraging the reactivity of the sulfonyl group. nih.govnih.govresearchgate.net
Role as a Building Block in the Development of Agrochemicals and Specialty Chemicals
The structural motifs present in this compound are found in various agrochemicals and specialty chemicals. Sulfonylurea herbicides are a major class of agrochemicals, and the synthesis of these compounds often involves intermediates containing a sulfonyl group attached to an aromatic ring. A closely related compound, Methyl 2-(sulfamoylmethyl)benzoate, is a key intermediate in the synthesis of the herbicide bensulfuron-methyl. This highlights the potential of the methyl 2-sulfonylbenzoate scaffold in the development of new agrochemical agents.
The diverse reactivity of this compound also makes it a candidate for the synthesis of specialty chemicals. These are compounds produced for specific applications and include materials with unique properties such as dyes, polymers, and electronic materials. The combination of the aromatic ring, the sulfonyl group, and the nitrile functionality can be exploited to create molecules with tailored electronic and physical properties. For instance, the sulfonyl group is a common component in functional materials due to its electron-withdrawing nature and its ability to participate in hydrogen bonding. nih.gov
Utility in the Synthesis of Compounds with Designed Pharmacological Relevance
The design and synthesis of molecules with specific pharmacological activities is a cornerstone of medicinal chemistry. beilstein-journals.orgmdpi.com The structural features of this compound make it an attractive starting material for the development of new therapeutic agents. Sulfonamide and sulfone groups are present in a wide range of FDA-approved drugs and are known to impart favorable pharmacokinetic and pharmacodynamic properties.
A notable example of the pharmacological relevance of related structures is the investigation of Methyl 2-halo-4-substituted-5-sulfamoyl-benzoates as high-affinity and selective inhibitors of carbonic anhydrase IX (CAIX). nih.gov CAIX is a tumor-associated enzyme, and its inhibition is a promising strategy for cancer therapy. Although this example features a sulfonamide rather than a cyanomethyl sulfone, it underscores the potential of the methyl sulfonylbenzoate scaffold in the design of enzyme inhibitors.
The cyanomethyl group can also be a precursor to other functionalities that are important for biological activity. For instance, it can be converted to a carboxamide or an amine, which can then be further functionalized to interact with biological targets. The design of bioactive molecules often involves the strategic placement of functional groups that can participate in specific interactions with proteins or nucleic acids, and this compound offers a platform for such molecular design.
Development of Novel Synthetic Reagents and Catalysts Utilizing the Functionalities of this compound
The unique combination of functional groups in this compound also suggests its potential use in the development of novel synthetic reagents and catalysts. The sulfonyl group, being a strong electron-withdrawing group, can influence the reactivity of the aromatic ring and the cyanomethyl group, potentially leading to new types of chemical transformations.
Sulfones themselves have been explored as reagents in organocatalysis. rsc.orgresearchgate.net The acidic nature of the protons alpha to the sulfonyl and cyano groups could be exploited in the design of new Brønsted acid catalysts or in reactions where proton abstraction is a key step. Furthermore, the aromatic ring can be functionalized to introduce other catalytic moieties.
Spectroscopic and Structural Elucidation Studies of Methyl 2 Cyanomethyl Sulfonyl Benzoate
Computational Chemistry and Theoretical Investigations of Methyl 2 Cyanomethyl Sulfonyl Benzoate
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Charge Distribution
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of Methyl 2-[(cyanomethyl)sulfonyl]benzoate. These calculations reveal the distribution of electrons within the molecule, which is key to its stability and reactivity.
Electronic Structure and Charge Distribution: The electronic structure is characterized by the presence of several key functional groups: the methyl ester, the aromatic benzoate (B1203000) ring, the sulfonyl group, and the cyanomethyl moiety. The sulfonyl group (-SO₂) and the ester group (-COOCH₃) are strong electron-withdrawing groups. This significantly influences the electron density of the aromatic ring. A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. The oxygen atoms of the sulfonyl and ester groups, along with the nitrogen atom of the cyano group, are expected to be regions of high electron density, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms and the sulfur atom would exhibit a more positive potential.
Molecular Orbitals: The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, the HOMO is likely distributed over the benzene (B151609) ring, while the LUMO would be centered on the electron-withdrawing sulfonyl and ester groups. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. DFT calculations for similar sulfone derivatives often show HOMO-LUMO gaps in the range of 4-5 eV, indicating considerable stability. mdpi.com
| Property | Predicted Value/Characteristic | Significance |
|---|---|---|
| HOMO Energy | ~ -7.5 to -8.5 eV | Indicates electron-donating capability; likely localized on the benzoate ring. |
| LUMO Energy | ~ -2.0 to -3.0 eV | Indicates electron-accepting capability; likely localized on sulfonyl and ester groups. |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 eV | Relates to chemical reactivity and kinetic stability; a larger gap implies higher stability. mdpi.com |
| Dipole Moment | High (e.g., > 5 Debye) | Suggests a polar molecule due to asymmetric electron-withdrawing groups. rsc.org |
| MEP Maxima | Oxygen and Nitrogen atoms | Indicates regions of negative electrostatic potential, susceptible to electrophilic attack. |
Conformational Analysis and Energetic Landscapes of the Compound
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying stable conformers and mapping the potential energy surface associated with bond rotations.
The key rotatable bonds are between the aromatic ring and the sulfonyl group, and between the sulfonyl group and the cyanomethyl carbon. Rotation around the C-S bond (ring-sulfonyl) is often hindered due to steric interactions with the ortho-substituted methyl ester group. mdpi.com Quantum chemical calculations can map the potential energy landscape by systematically rotating these bonds and calculating the energy at each step.
The results of such an analysis for ortho-substituted benzoic acids have shown that steric hindrance plays a major role in determining the preferred conformation. mdpi.com For this compound, the most stable conformer would likely adopt a geometry that minimizes the steric clash between the bulky methyl ester and the sulfonyl group. This often results in a non-planar arrangement where the sulfonyl group is twisted out of the plane of the benzene ring. The energy barriers between different conformers determine the flexibility of the molecule at a given temperature.
Molecular Dynamics Simulations to Study Intermolecular Interactions and Solution Behavior
While quantum calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of the compound in a condensed phase, such as in a solvent or interacting with other molecules. MD simulations model the movement of atoms over time based on a force field, providing insights into intermolecular interactions and bulk properties.
In a polar solvent like water or dimethyl sulfoxide (B87167) (DMSO), the polar regions of this compound (the sulfonyl, ester, and cyano groups) would form strong dipole-dipole interactions and potentially hydrogen bonds with solvent molecules. MD simulations can calculate properties like the radial distribution function to show how solvent molecules arrange themselves around the solute. These simulations are also used to predict physical properties like diffusion coefficients and solvation free energy. rsc.orgresearchgate.net Such studies on similar methyl esters and sulfones have demonstrated how solvation shells form around polar functional groups, influencing solubility and reactivity. rsc.org
Prediction of Reactivity and Selectivity using Computational Methods (e.g., DFT calculations)
DFT calculations provide several descriptors that help predict a molecule's reactivity and the selectivity of its reactions.
Fukui Functions and Dual Descriptor: These concepts identify the most electrophilic and nucleophilic sites within the molecule. For this compound, the carbon atom of the cyanomethyl group and the sulfur atom of the sulfonyl group are likely electrophilic sites, while the oxygen and nitrogen atoms are nucleophilic centers.
Activation Strain Model: This model can be used to analyze reaction barriers, partitioning the energy into the strain energy required to distort the reactants into the transition-state geometry and the interaction energy between the distorted reactants. This would be valuable in predicting, for example, the selectivity of a nucleophilic attack on the molecule.
Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these descriptors provide a general measure of reactivity.
| Descriptor | Formula | Predicted Characteristic | Interpretation |
|---|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | High (~2.5 eV) | High resistance to change in electron configuration, indicating stability. mdpi.com |
| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Negative (~ -5.0 eV) | High escaping tendency of electrons from an equilibrium system. mdpi.com |
| Electrophilicity Index (ω) | μ2 / 2η | High | Indicates a strong capacity to accept electrons; a good electrophile. mdpi.com |
These parameters collectively suggest that this compound is a stable but electrophilic molecule, prone to reactions with nucleophiles.
In Silico Screening and Library Design Applications Related to this compound
The structural motifs within this compound—specifically the sulfonamide-like core (sulfonyl group) and benzoate moiety—are common in medicinal chemistry. nih.govnih.govtandfonline.comresearchgate.net This makes the molecule and its derivatives interesting candidates for in silico screening against biological targets.
Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a protein target. The sulfonyl group is an excellent hydrogen bond acceptor, a property often exploited in drug design to achieve strong binding to enzyme active sites. tandfonline.com Docking studies could screen this compound against a panel of kinases, proteases, or other enzymes where sulfonamides are known inhibitors.
Pharmacophore Modeling: A pharmacophore model can be built based on the key chemical features of the compound (hydrogen bond acceptors, aromatic rings, etc.). This model can then be used to search large chemical databases for other molecules with similar features but different core structures.
Library Design: Based on an initial "hit" from screening, a virtual library of derivatives can be designed by computationally modifying the parent structure (e.g., changing substituents on the benzene ring) to optimize binding affinity and other properties like ADMET (absorption, distribution, metabolism, excretion, and toxicity).
Computational Elucidation of Reaction Mechanisms Involving the Compound
Computational chemistry is instrumental in mapping out the step-by-step mechanisms of chemical reactions, identifying transition states, and calculating activation energies. For this compound, several reaction types could be investigated.
One relevant area is the chemistry of the cyanomethyl group. Computational studies have detailed the mechanism of reactions involving the cyanomethyl radical, which can be generated from acetonitrile (B52724) (a structural relative of the cyanomethyl group). scispace.comnih.govrsc.org These studies use DFT to map the potential energy surface for radical addition and cyclization reactions, clarifying the formation of intermediates and final products. scispace.comnih.gov
Another potential reaction is nucleophilic aromatic substitution on the benzoate ring, or nucleophilic attack at the sulfonyl sulfur. DFT calculations can model the approach of a nucleophile, locate the transition state structure, and calculate the energy barrier for the reaction. Comparing the barriers for attack at different sites would predict the most likely reaction pathway. For instance, studies on the reactions of polysulfides with nucleophiles like cyanide have used DFT to elucidate the complex pathways and activation barriers involved. researchgate.net Similarly, the mechanism of oxidative desulfurization, where sulfides are oxidized to sulfoxides and then sulfones, has been successfully detailed using computational methods. researchgate.net
Emerging Research Frontiers and Future Perspectives for Methyl 2 Cyanomethyl Sulfonyl Benzoate
Development of Sustainable and Green Synthetic Methodologies for the Compound
The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry. For the synthesis of Methyl 2-[(cyanomethyl)sulfonyl]benzoate, a key focus is the development of methodologies that minimize waste, reduce energy consumption, and utilize less hazardous reagents. Current research is exploring several avenues to achieve these goals.
One promising approach involves the use of water as a solvent, which is a significant departure from traditional organic solvents that are often toxic and difficult to dispose of. For instance, the synthesis of related sulfonamide and sulfonate derivatives has been successfully demonstrated in aqueous media using sodium carbonate as a base, a method that is both environmentally benign and efficient mdpi.com. This strategy eliminates the need for expensive and toxic organic solvents and simplifies product isolation mdpi.com.
Furthermore, the development of mechanochemical-assisted synthesis offers a solvent-free alternative. A recent study on the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids demonstrated the use of water-assisted grinding with a simple catalyst, potassium iodide, to achieve high yields of vinyl sulfones rsc.org. This method is characterized by its operational simplicity, short reaction times, and excellent atom economy, representing a significant step towards sustainable chemical manufacturing rsc.org. The application of such principles to the synthesis of this compound could dramatically improve its environmental footprint.
The following table summarizes potential green synthetic approaches for this compound:
| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |
| Aqueous Media Synthesis | Utilizes water as the primary solvent. | Reduces reliance on volatile organic compounds (VOCs), simplifies workup, and is inherently safer. |
| Mechanochemistry | Solvent-free or low-solvent reactions driven by mechanical force. | High atom economy, reduced waste, and potential for rapid reaction rates. |
| Catalytic Methods | Employs catalysts to lower activation energy and improve selectivity. | Use of earth-abundant metal catalysts or organocatalysts can replace stoichiometric and often toxic reagents. |
Application in Flow Chemistry and Microreactor Technology for Enhanced Synthesis
Flow chemistry and microreactor technology are revolutionizing chemical synthesis by offering precise control over reaction parameters, leading to improved yields, enhanced safety, and greater scalability. The synthesis of this compound is well-suited for these technologies.
Microreactors, with their high surface-area-to-volume ratio, allow for superior heat and mass transfer compared to traditional batch reactors chimia.chresearchgate.net. This is particularly advantageous for exothermic reactions or reactions involving unstable intermediates, which can be managed safely and efficiently in a continuous flow setup researchgate.netscribd.com. For example, the synthesis of Methyl 2-(chlorosulfonyl)benzoate, a related compound, has been successfully achieved using a continuous-flow diazotization process, which significantly inhibited side reactions researchgate.net.
Key advantages of employing flow chemistry for the synthesis of this compound are outlined below:
| Feature of Flow Chemistry | Impact on Synthesis |
| Enhanced Heat and Mass Transfer | Improved reaction control, higher yields, and better selectivity. |
| Increased Safety | Smaller reaction volumes minimize the risk of thermal runaways and allow for the safe handling of hazardous reagents. |
| Scalability | Seamless transition from laboratory-scale synthesis to industrial production by extending the operation time. |
| Process Intensification | Integration of multiple reaction steps reduces footprint and manufacturing costs. |
Exploration of Electrocatalytic and Photoredox Transformations
Electrocatalysis and photoredox catalysis are powerful tools in modern organic synthesis, enabling transformations that are often difficult to achieve through conventional thermal methods. These techniques offer mild reaction conditions and unique reactivity patterns that could be exploited in the synthesis and functionalization of this compound.
Electrochemical methods provide a clean and efficient way to generate reactive intermediates. For instance, the electrochemical anodic oxidation of inorganic sulfites with alcohols has been developed to generate alkoxysulfonyl radicals, which can then participate in alkene difunctionalization to form sulfonate esters rsc.org. This approach highlights the potential for electrosynthesis in constructing the sulfonyl moiety of the target compound.
Photoredox catalysis, which utilizes visible light to initiate chemical reactions, has emerged as a versatile strategy for a wide range of organic transformations beilstein-journals.orgbeilstein-journals.org. Organic dyes can be used as photocatalysts, offering a more sustainable alternative to transition metal-based catalysts beilstein-journals.org. Recent advancements have even extended photoredox catalysis into the near-infrared spectrum using cyanine-based catalysts rsc.orgnih.gov. The functional groups present in this compound, such as the aromatic ring and the cyanomethyl group, could be amenable to photoredox-mediated C-H functionalization or other transformations, allowing for the late-stage modification of the molecule to generate a library of derivatives.
Integration with Machine Learning and AI for Reaction Prediction and Optimization
Furthermore, AI can be used to design novel synthetic pathways that may not be apparent to human chemists. By analyzing the vast network of known chemical reactions, AI can propose innovative and more efficient routes to complex molecules. This approach has the potential to uncover more sustainable and cost-effective methods for the production of this compound.
The following table illustrates the potential impact of AI and machine learning on the synthesis of this compound:
| AI/ML Application | Description | Potential Benefit |
| Reaction Outcome Prediction | Algorithms predict the yield and selectivity of a reaction based on input parameters. | Reduces the need for extensive experimental screening, saving time and resources. |
| Condition Optimization | AI suggests optimal reaction conditions (temperature, solvent, catalyst) for a desired outcome. | Maximizes product yield and minimizes byproducts, leading to more efficient processes. |
| Retrosynthetic Analysis | AI proposes novel synthetic routes to a target molecule. | Uncovers more efficient and sustainable synthetic pathways. |
Potential as a Privileged Scaffold in Chemical Biology and Material Science
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets or serving as a versatile building block for a variety of functional materials. The structure of this compound suggests its potential to act as such a scaffold.
In the realm of chemical biology, the sulfonyl group is a common feature in many biologically active compounds, including enzyme inhibitors. The cyanomethyl group can act as a hydrogen bond acceptor or be transformed into other functional groups, such as amines or carboxylic acids. The benzoate (B1203000) moiety provides a platform for further functionalization, allowing for the fine-tuning of the molecule's properties to interact with specific biological targets. For instance, substituted sulfonamidobenzoic acid derivatives have been designed to target coxsackievirus B3 mdpi.com.
In material science, the rigid aromatic core of the benzoate, combined with the polar sulfonyl and cyano groups, could lead to materials with interesting electronic and photophysical properties. Related benzothiazole structures, which also contain an aromatic ring fused to a sulfur- and nitrogen-containing heterocycle, have shown promise in this area researchgate.net. The ability to readily modify the structure of this compound makes it an attractive candidate for the development of novel organic materials for applications in electronics and photonics.
Challenges and Future Directions in the Synthesis and Application of Sulfonyl-Substituted Cyanomethyl Benzoates
Despite the significant potential of this compound and related compounds, several challenges remain. The development of highly efficient and selective synthetic methods, particularly those that adhere to the principles of green chemistry, is an ongoing endeavor. The synthesis of related m-cyanomethyl methyl benzoate has been explored through various routes, highlighting the need for methods that avoid toxic reagents like cyanides and offer high yields suitable for industrial production scispace.comgoogle.com.
Looking to the future, a key direction will be the comprehensive exploration of the chemical space around this scaffold. The systematic synthesis and screening of a library of derivatives will be crucial for identifying compounds with specific biological activities or material properties. The integration of high-throughput synthesis and screening technologies, guided by AI and machine learning, will be instrumental in this effort.
Furthermore, a deeper understanding of the structure-property relationships of these molecules will be essential for their rational design. Computational modeling and advanced analytical techniques will play a vital role in elucidating how modifications to the molecular structure affect its function. The continued development of novel synthetic methodologies, coupled with a multidisciplinary approach that combines chemistry, biology, and materials science, will undoubtedly unlock the full potential of sulfonyl-substituted cyanomethyl benzoates in the years to come.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-[(cyanomethyl)sulfonyl]benzoate, and how can purity be validated?
- Methodology : Synthesis typically involves sulfonation and esterification steps. For example, sulfonylurea analogs are synthesized via nucleophilic substitution of a sulfonamide intermediate with a cyanomethyl group . Purification can be achieved using silica gel chromatography or preparative HPLC (as described for sulfonamide mixtures in ). Validate purity via HPLC (C18 columns, acetonitrile/water gradient) and confirm structural integrity using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?
- Methodology : Conduct accelerated stability studies by dissolving the compound in buffers (pH 3–9) and monitoring degradation via UV-Vis spectroscopy at 254 nm. Use LC-MS to identify degradation products. For solid-state stability, employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
Q. How can researchers resolve discrepancies between spectroscopic data (e.g., NMR vs. X-ray crystallography)?
- Methodology : Cross-validate using complementary techniques. For example, if NMR suggests a planar conformation but X-ray shows steric hindrance (as in ), perform density functional theory (DFT) calculations to reconcile electronic and steric effects. Adjust experimental conditions (e.g., solvent polarity) to mimic crystallographic environments .
Advanced Research Questions
Q. What mechanistic insights exist for the herbicidal activity of structurally related sulfonylurea compounds?
- Methodology : Study enzyme inhibition kinetics (e.g., acetolactate synthase, ALS) using recombinant proteins. Compare IC values of this compound with analogs like ethametsulfuron-methyl (). Use molecular docking to map interactions between the cyanomethyl-sulfonyl group and ALS active sites .
Q. How can researchers design experiments to probe the compound’s reactivity in cross-coupling reactions?
- Methodology : Screen palladium catalysts (e.g., Pd(OAc)) with ligands (XPhos, SPhos) in Suzuki-Miyaura couplings using aryl boronic acids. Monitor reaction progress via TLC and isolate products via SPE ( ). Characterize adducts using F NMR if fluorinated partners are used .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodology : Implement process analytical technology (PAT) such as in-line FTIR to monitor reaction intermediates. Optimize quenching and crystallization conditions using Design of Experiments (DoE) to control particle size distribution. Validate consistency via powder X-ray diffraction (PXRD) .
Data Analysis & Contradiction Resolution
Q. How should researchers address conflicting bioactivity data across different assay platforms?
- Methodology : Standardize assays using positive controls (e.g., chlorsulfuron for ALS inhibition). Replicate experiments in orthogonal systems (e.g., plant whole-cell vs. purified enzyme assays). Apply statistical tools like ANOVA to identify platform-specific biases .
Q. What computational methods validate unexpected stereochemical outcomes in derivative synthesis?
- Methodology : Perform time-dependent DFT (TD-DFT) to simulate electronic transitions and compare with experimental circular dichroism (CD) spectra. Use X-ray crystallography (as in ) to resolve ambiguous configurations .
Safety & Compliance
Q. What safety protocols are essential for handling sulfonyl derivatives in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
